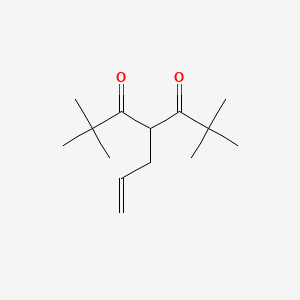
3,5-Heptanedione, 2,2,6,6-tetramethyl-4-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Heptanedione, 2,2,6,6-tetramethyl-4-(2-propenyl)-: is an organic compound with the molecular formula C14H24O2. It is a derivative of heptanedione, characterized by the presence of two ketone groups and a propenyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3,5-Heptanedione, 2,2,6,6-tetramethyl-4-(2-propenyl)- involves an aldol condensation reaction between 2,2,6,6-tetramethyl-3,5-heptanedione and an appropriate aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Michael Addition: Another synthetic route involves the Michael addition of 2,2,6,6-tetramethyl-3,5-heptanedione to an α,β-unsaturated carbonyl compound. This reaction is catalyzed by a base and proceeds under mild conditions, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production of 3,5-Heptanedione, 2,2,6,6-tetramethyl-4-(2-propenyl)- typically involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Heptanedione, 2,2,6,6-tetramethyl-4-(2-propenyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced products. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where one of the functional groups is replaced by another. This is often achieved using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Ligand Synthesis: 3,5-Heptanedione, 2,2,6,6-tetramethyl-4-(2-propenyl)- is used as a ligand in the synthesis of metal complexes. These complexes are valuable in catalysis and materials science.
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine:
Drug Development: It is explored as a potential scaffold for the development of new therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3,5-Heptanedione, 2,2,6,6-tetramethyl-4-(2-propenyl)- involves its interaction with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biochemical studies, it may interact with enzymes, altering their activity and providing insights into their function. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in both research and industrial applications.
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A closely related compound with similar chemical properties but lacking the propenyl group.
Dipivaloylmethane: Another diketone with a similar structure, used in similar applications.
Uniqueness: 3,5-Heptanedione, 2,2,6,6-tetramethyl-4-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts additional reactivity and versatility. This makes it particularly valuable in applications requiring specific functionalization or reactivity that other similar compounds may not provide.
Properties
CAS No. |
61666-28-2 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4-prop-2-enylheptane-3,5-dione |
InChI |
InChI=1S/C14H24O2/c1-8-9-10(11(15)13(2,3)4)12(16)14(5,6)7/h8,10H,1,9H2,2-7H3 |
InChI Key |
SNEUYLJHHMICJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(CC=C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-2-carboxamide](/img/structure/B14569783.png)
![1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14569786.png)




![Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]-](/img/structure/B14569817.png)






